molecular formula C20H16N2O4S B2881701 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034484-38-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2881701
CAS No.: 2034484-38-1
M. Wt: 380.42
InChI Key: AJMHTRADGHWUGE-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Reactivity

Furan and thiophene derivatives are widely studied for their unique reactivity and potential in synthesizing complex molecules. For instance, Aleksandrov et al. (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, highlighting the potential for creating novel heterocyclic compounds with specific chemical properties (Aleksandrov & El’chaninov, 2017).

Biological Activity

Compounds containing furan and thiophene rings have been investigated for their biological activities. Franchetti et al. (1995) explored the synthesis and antitumor activity of furanfurin and thiophenfurin, analogues of tiazofurin, demonstrating cytotoxicity towards various cancer cell lines and suggesting their potential in cancer therapy (Franchetti et al., 1995).

Antimicrobial Activity

Research has also explored the antimicrobial potential of furan and thiophene derivatives. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, showcasing significant antimicrobial activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-19(15-12-16(26-22-15)14-6-2-1-3-7-14)21-13-20(24,17-8-4-10-25-17)18-9-5-11-27-18/h1-12,24H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMHTRADGHWUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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